Product packaging for 5-Ethyl-2-hydroxybenzonitrile(Cat. No.:)

5-Ethyl-2-hydroxybenzonitrile

Cat. No.: B8693293
M. Wt: 147.17 g/mol
InChI Key: XAYGVIDJDDWNMC-UHFFFAOYSA-N
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Description

Position within the Benzonitrile (B105546) Chemical Class

5-Ethyl-2-hydroxybenzonitrile belongs to the benzonitrile class of organic compounds. Benzonitriles are defined as compounds containing a benzene (B151609) ring to which a nitrile functional group is attached. atamankimya.comfoodb.ca The parent compound of this class is benzonitrile (C₆H₅CN), a colorless liquid with an almond-like scent. atamankimya.comwikipedia.org

This class is a subset of nitriles, which are organic compounds featuring a cyano (-C≡N) group. This compound is a substituted or derivative member of the benzonitrile family. Its chemical identity and properties are shaped by the presence of the ethyl and hydroxyl groups in addition to the core benzonitrile structure. These substituents are positioned at the 5th and 2nd carbons of the benzene ring, respectively, relative to the nitrile group at position 1.

Significance of Hydroxybenzonitrile Frameworks in Chemical Research

The hydroxybenzonitrile framework, which combines hydroxyl and nitrile groups on a benzene ring, is of considerable interest in chemical research and synthesis. These compounds serve as crucial intermediates and building blocks for a wide array of more complex molecules. numberanalytics.com

The versatility of the nitrile group is a key factor. It can undergo various chemical transformations, including hydrolysis to form carboxylic acids or amides, and reduction to produce amines. numberanalytics.comnih.gov This reactivity makes aromatic nitriles valuable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.com

The hydroxyl group also imparts significant functionality. Its presence can influence the molecule's reactivity, solubility, and its ability to form hydrogen bonds, which is particularly important in the context of biological activity and materials science. nih.gov

Specific examples highlight the importance of this framework:

4-Hydroxybenzonitrile is a key intermediate in the production of widely used herbicides such as bromoxynil (B128292) and ioxynil. thermofisher.comfishersci.fi It is also used in cosmetics as an antiseptic. fishersci.fi

2-Hydroxybenzonitrile (B42573) , also known as salicylonitrile, is a valuable intermediate for agricultural chemicals. sigmaaldrich.comgoogle.com It can be prepared from salicylaldehyde (B1680747), demonstrating a synthetic pathway from aldehydes to nitriles. google.com

The strategic combination of these two functional groups within the hydroxybenzonitrile structure provides a powerful tool for synthetic chemists to construct complex target molecules.

Historical Context of Related Compound Investigations

The scientific investigation of the chemical classes to which this compound belongs—phenols and nitriles—has a rich history extending back to the 19th century.

Phenolic Compounds : The history of phenolic compounds as significant chemical agents began in the 1800s. Phenol (B47542) itself, then known as carbolic acid, was famously used by Joseph Lister in 1867 as an antiseptic in surgery, revolutionizing medical practices. basicmedicalkey.com Early research involved isolating phenols from natural sources like coal tar, which is a complex mixture of over 50 phenolic substances. basicmedicalkey.com This led to the synthesis and screening of hundreds of phenol derivatives in a search for compounds with improved efficacy and lower toxicity than the parent molecule. basicmedicalkey.com

Aromatic Nitriles : The parent compound, benzonitrile, was first prepared and identified in 1844 by the German chemist Hermann Fehling. wikipedia.org He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and is credited with coining the name "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. wikipedia.org Traditional synthetic methods for aromatic nitriles, such as the Sandmeyer reaction which converts an aryl diazonium salt to a nitrile using copper cyanide, were developed in the late 19th century and became staples in organic chemistry. numberanalytics.com

Overview of Research Trajectories for Aromatic Nitrile and Phenolic Compounds

Research into aromatic nitriles and phenolic compounds has evolved significantly from foundational discoveries to encompass sophisticated and sustainable modern applications.

Aromatic Nitriles : The trajectory of nitrile synthesis is moving away from traditional methods that often require harsh conditions and toxic reagents like metal cyanides. numberanalytics.com Current research emphasizes the development of greener and more efficient synthetic routes. google.com Key modern trends include:

Transition Metal Catalysis : The use of catalysts based on palladium, nickel, or copper allows for cyanation reactions under milder conditions with higher yields and selectivity. numberanalytics.com

Biocatalysis : Enzymes, such as aldoxime dehydratases, are being developed to catalyze the formation of nitriles from readily available aldoximes. This approach is considered a safer and more sustainable alternative to traditional chemical methods. researchgate.net

Flow Chemistry : The use of continuous flow reactors is an emerging technology that can enhance the safety and efficiency of nitrile synthesis. numberanalytics.com

Phenolic Compounds : Research on phenolic compounds has expanded from their initial use as simple antiseptics to a deep exploration of their multifaceted roles in biology and materials science. nih.gov Contemporary research focuses on:

Health and Nutrition : There is extensive investigation into the antioxidant, anti-inflammatory, and other health-promoting properties of phenolic compounds found in plants. nih.govalanrevista.org Studies explore their potential to mitigate chronic diseases. alanrevista.org

Plant Science and Metabolic Engineering : Researchers are investigating the complex pathways of phenolic synthesis in plants and their functions in plant defense and development. nih.govfrontiersin.org This knowledge is being applied to metabolically engineer plants for improved nutritional value or disease resistance. nih.gov

Materials Science : The inherent properties of phenolic compounds, such as their ability to resist UV radiation, are being exploited. Research is underway to use them as natural, anti-aging additives to enhance the durability and sustainability of materials like those used in construction. researchgate.net

This evolution in research highlights a continuous drive towards greater understanding, sustainability, and novel applications for both aromatic nitriles and phenolic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B8693293 5-Ethyl-2-hydroxybenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-ethyl-2-hydroxybenzonitrile

InChI

InChI=1S/C9H9NO/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5,11H,2H2,1H3

InChI Key

XAYGVIDJDDWNMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 2 Hydroxybenzonitrile

Established Synthetic Routes to 2-Hydroxybenzonitrile (B42573) Derivatives

The foundational routes to 2-hydroxybenzonitriles are versatile and have been refined over many years. They typically start from readily available phenolic compounds like salicylic (B10762653) acid or salicylaldehyde (B1680747).

One of the primary starting materials for 2-hydroxybenzonitrile synthesis is salicylic acid and its derivatives. The conversion of the carboxylic acid group to a nitrile is a key transformation. A common industrial approach involves the conversion of salicylic acid to salicylamide (B354443), followed by dehydration.

The process generally follows these steps:

Amidation: Salicylic acid is reacted with ammonia (B1221849) or a suitable amine source to form salicylamide.

Dehydration: The resulting salicylamide is then subjected to dehydration to yield the nitrile.

Another patented method describes a process starting from ammonium (B1175870) salicylate, which is heated with urea (B33335) and a catalyst mixture to produce o-hydroxybenzonitrile. google.com This suggests a potential route starting from 5-ethylsalicylic acid. The gas-phase dehydration of 2-hydroxybenzamide over a solid heterogeneous catalyst, such as phosphoric acid-impregnated silica (B1680970) gel, represents a greener chemistry approach, minimizing solvent use and byproduct formation.

Perhaps the most frequently cited laboratory and industrial method for preparing 2-hydroxybenzonitriles involves a two-step sequence starting from the corresponding 2-hydroxyarylaldehyde (salicylaldehyde). For the target molecule, this would begin with 5-ethylsalicylaldehyde.

Oximation: The aldehyde is reacted with hydroxylamine (B1172632) or one of its salts (e.g., hydroxylamine hydrochloride) to form an aldoxime (in this case, 5-ethylsalicylaldoxime). This reaction is typically carried out in a suitable solvent, sometimes under basic conditions to free the hydroxylamine from its salt. google.compatsnap.com

Dehydration: The isolated or crude aldoxime is then dehydrated to form the nitrile. A variety of dehydrating agents can be employed for this step, each with its own advantages regarding reaction conditions and efficiency. google.comquickcompany.in

The choice of dehydrating agent is critical and can significantly impact the yield and purity of the final product.

Table 1: Common Dehydrating Agents for Aldoxime to Nitrile Conversion

Dehydrating Agent Typical Conditions Reference
Acetic Anhydride (B1165640) Refluxing in acetic anhydride google.com
Thionyl Chloride/DMF Cooled reaction, often in a solvent like toluene quickcompany.in
Sodium Formate/Formic Acid Refluxing in formic acid google.com

This oximation-dehydration sequence is a robust and widely applicable method for synthesizing a variety of substituted 2-hydroxybenzonitriles. epo.org

Cyanation reactions involve the introduction of a nitrile (-CN) group onto an aromatic ring. These methods can be broadly categorized as nucleophilic, electrophilic, or transition-metal-catalyzed.

Nucleophilic Cyanation: Classic methods like the Rosenmund-von Braun reaction (using CuCN on an aryl halide) and the Sandmeyer reaction (using a cuprous cyanide on a diazonium salt) are well-established for this purpose. rsc.org A potential precursor for 5-Ethyl-2-hydroxybenzonitrile could be 4-ethyl-2-halophenol or 4-ethyl-2-aminophenol.

Transition Metal-Catalyzed Cyanation: Modern synthetic chemistry heavily relies on palladium or nickel catalysts to couple aryl halides or triflates with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). rsc.orgorganic-chemistry.org These methods often offer higher yields and better functional group tolerance compared to traditional copper-mediated reactions. researchgate.net

Electrophilic and Direct C-H Cyanation: For electron-rich aromatic compounds, direct cyanation of a C-H bond is an attractive, atom-economical strategy. The Friedel-Crafts-Karrer reaction is an early example of electrophilic cyanation using cyanogen (B1215507) halides with a Lewis acid. rsc.org More recently, gallium-catalyzed direct C-H cyanation with cyanogen bromide has been developed as a practical method for preparing aromatic nitriles. rsc.orgrsc.org

Table 2: Overview of Aromatic Cyanation Methods

Method Typical Substrate Cyanide Source Catalyst/Reagent Reference
Rosenmund-von Braun Aryl Halide CuCN High Temperature rsc.org
Sandmeyer Reaction Aryl Diazonium Salt CuCN - rsc.org
Pd-Catalyzed Cross-Coupling Aryl Halide/Triflate Zn(CN)₂, KCN Palladium Complex organic-chemistry.org

Advanced Synthetic Approaches and Catalysis for Substituted Hydroxybenzonitriles

The synthesis of specifically substituted molecules like this compound can benefit from advanced catalytic methods that allow for precise functionalization of aromatic rings.

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, enabling the construction of the target ethyl-substituted phenol (B47542) ring. mdpi.com These reactions could be used to introduce the ethyl group onto a pre-existing 2-hydroxybenzonitrile skeleton or, more likely, to synthesize the 4-ethylphenol (B45693) precursor.

Cross-Coupling Reactions: Reactions like the Suzuki, Negishi, or Kumada couplings can be used to attach an ethyl group to a phenolic ring containing a halide or triflate.

C-H Activation/Functionalization: A more contemporary approach involves the direct functionalization of a C-H bond. nih.gov A transition-metal catalyst can direct the alkylation of a phenol at a specific position. researchgate.net For example, a palladium-catalyzed silanol-directed C-H carboxylation has been developed for the synthesis of salicylic acids from phenols, demonstrating the power of directed C-H functionalization. nih.gov While not a direct route to the nitrile, it illustrates advanced strategies for functionalizing the phenol ring which could be combined with other transformations.

These catalytic systems, often based on palladium, iridium, or ruthenium, offer high selectivity and are fundamental to modern organic synthesis. researchgate.netnih.gov

Lewis acids are frequently employed in organic synthesis to promote a variety of transformations, including cyclizations. rsc.orgnih.gov While not typically a direct method for synthesizing a simple substituted benzonitrile (B105546), these reactions are crucial for constructing more complex heterocyclic structures derived from hydroxybenzonitrile precursors. For instance, Lewis acids can catalyze the cyclization of o-hydroxyphenyl derivatives to form substituted benzofurans. nih.govrsc.org Such methodologies highlight the advanced synthetic potential of substituted hydroxybenzonitriles as building blocks for more complex molecules. A reaction might involve the intramolecular trapping of a Lewis acid-activated nitrile or another functional group on the ring, leading to diverse molecular scaffolds.

Multicomponent Reactions Incorporating 2-Hydroxybenzonitrile Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step, which is noted for its high atom economy and efficiency. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the 2-hydroxybenzonitrile scaffold is a valuable building block in such reactions.

The isonitrile functional group, in particular, is of significant interest for its versatile reactivity in MCRs, where it can act as both a nucleophile and an electrophile. acs.org For instance, 2-hydroxybenzonitrile can be utilized in the preparation of more complex heterocyclic structures. One such example involves the reaction of 2-hydroxybenzonitrile with bromoethanone derivatives to synthesize 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines.

Another relevant MCR is the Knoevenagel condensation, which can be part of a domino reaction sequence. For example, a pseudo-three-component reaction involving homophthalonitrile (a vinylogous malononitrile) and o-hydroxybenzaldehydes can lead to complex chromeno[2,3-c]isoquinolin-5-amines. researchgate.net This demonstrates the potential of incorporating phenolic nitrile scaffolds into intricate molecular architectures through MCRs. These reactions typically proceed through a sequence of steps, such as Knoevenagel condensation followed by nucleophilic cyclizations and Michael additions, to forge multiple new bonds and rings in a single operation. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The synthesis of this compound involves key functional group transformations on the benzene (B151609) ring.

Proposed Reaction Mechanisms for Functional Group Transformations

The synthesis of substituted 2-hydroxybenzonitriles generally involves the dehydration of an intermediate aldoxime. quickcompany.in A common pathway begins with the formylation of a substituted phenol, followed by oximation and subsequent dehydration.

Formylation of Phenols : A classic method for introducing a formyl group ortho to a hydroxyl group is the Reimer-Tiemann reaction. The proposed mechanism involves the generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) in a basic solution. The electron-rich phenoxide ring attacks the electrophilic carbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis replaces the chlorine atoms with a hydroxyl group, which then tautomerizes to the final aldehyde.

Oximation and Dehydration : The resulting salicylaldehyde derivative (e.g., 5-ethylsalicylaldehyde) is then reacted with hydroxylamine (NH₂OH) to form an aldoxime. quickcompany.in The dehydration of this salicylaldoxime (B1680748) intermediate is a critical step to yield the nitrile. This can be achieved using various dehydrating agents like thionyl chloride, phosphorus oxychloride, or phosgene. quickcompany.in The reaction with thionyl chloride is proposed to proceed through a Vilsmeier-Haack-type intermediate. Alternatively, formic acid can be used as a dehydrating medium, where the aldoxime is heated to reflux to yield the corresponding nitrile.

Another major route is the direct conversion of a substituted benzoic acid or benzamide. The reaction of methyl 2-hydroxybenzoate with ammonia over a boron phosphate (B84403) catalyst is known, though it can be complicated by side reactions. quickcompany.in The dehydration of 2-hydroxybenzamide, particularly in the gas phase over a catalyst like phosphoric acid-impregnated silica gel, offers a high-yield pathway to 2-hydroxybenzonitrile.

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of benzonitriles aims to reduce waste, minimize energy consumption, and use less hazardous materials. primescholars.com

Solvent-Free and Environmentally Benign Protocols

Significant progress has been made in developing greener synthetic routes for benzonitriles, which can be adapted for this compound.

One notable approach is the gas-phase dehydration of 2-hydroxybenzamide. This method avoids the use of solvents by passing the vaporized amide over a solid heterogeneous catalyst at high temperatures (380–400°C) and reduced pressure. This process achieves high purity and minimizes byproduct formation.

Ionic liquids have also emerged as promising green alternatives to traditional solvents and catalysts. rsc.orgresearchgate.netrsc.org A novel route for benzonitrile synthesis uses a hydroxylamine ionic liquid salt, which acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.orgsemanticscholar.org This system eliminates the need for metal salt catalysts and inorganic acids, and the ionic liquid can be easily recovered and recycled. rsc.orgresearchgate.netrsc.org This method has been shown to be applicable to a variety of aromatic nitriles with excellent yields. rsc.orgrsc.orgsemanticscholar.org

The table below summarizes a green synthetic protocol for benzonitriles using an ionic liquid system, which demonstrates high efficiency and recyclability.

ParameterConditionResultCitation
ReactantsBenzaldehyde, Hydroxylamine Ionic Liquid Salt100% Conversion rsc.orgresearchgate.netrsc.org
CatalystIonic Liquid [HSO₃-b-Py]·HSO₄ (self-catalysis)100% Yield rsc.orgresearchgate.netrsc.org
SolventParaxylene / Ionic Liquid (2:1 v/v)- rsc.orgrsc.orgsemanticscholar.org
Temperature120 °C- rsc.orgresearchgate.netrsc.org
Time2 hours- rsc.orgresearchgate.netrsc.org
RecoverySimple phase separationIonic liquid can be recycled directly rsc.orgresearchgate.netrsc.org

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com

Reactions with high atom economy are desirable as they generate less waste. Addition and rearrangement reactions are inherently 100% atom economical. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. primescholars.com

In the context of this compound synthesis, methods like the direct ammoxidation of an alkylbenzene (e.g., 4-ethyltoluene, followed by hydroxylation) could offer high atom economy. Industrial processes for benzonitrile production often utilize ammoxidation over transition metal oxide catalysts. medcraveonline.com This process converts a methyl group directly to a nitrile group using ammonia and oxygen, with water as the main byproduct.

The table below compares the atom economy of different reaction types relevant to organic synthesis.

Reaction TypeDescriptionAtom Economy
AdditionReactants combine to form a single productHigh (often 100%)
RearrangementA molecule rearranges to form an isomer100%
SubstitutionAn atom or group is replaced by anotherModerate (byproducts formed)
EliminationA small molecule is removed to form a double bondLow (byproducts formed)

By selecting pathways that maximize the incorporation of reactant atoms into the final structure, the synthesis of this compound can be made more sustainable and efficient.

Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Hydroxybenzonitrile

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of various functional groups. For 5-Ethyl-2-hydroxybenzonitrile, the key functional groups—hydroxyl (-OH), nitrile (-C≡N), ethyl (-CH₂CH₃), and the substituted benzene (B151609) ring—give rise to distinct absorption bands.

The FT-IR spectrum is characterized by several key regions:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as multiple weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹ (e.g., 2975-2850 cm⁻¹).

C≡N Stretching: The nitrile group presents a very sharp and distinct absorption band of medium intensity in the 2260-2220 cm⁻¹ region. nih.gov This band is highly characteristic and a reliable indicator of the cyano functionality.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1620-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch Hydroxyl (-OH) 3500 - 3200 Strong, Broad
C-H Stretch Aromatic 3100 - 3000 Medium to Weak
C-H Stretch Aliphatic (Ethyl) 2975 - 2850 Medium
C≡N Stretch Nitrile (-CN) 2260 - 2220 Medium, Sharp
C=C Stretch Aromatic Ring 1620 - 1450 Medium to Weak

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile stretch and aromatic ring vibrations are expected to be strong Raman scatterers. The C≡N stretching vibration would appear as a strong, sharp band near 2230 cm⁻¹, similar to its IR frequency. researchgate.net The symmetric "breathing" mode of the benzene ring typically gives a strong, sharp band around 1000 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the Raman signal by adsorbing the molecule onto a nanostructured metal surface, such as silver or gold. researchgate.net The enhancement effect is greatest for vibrations of functional groups that are in close proximity to the metal surface. For this compound, it is plausible that the molecule would adsorb onto the surface via the hydroxyl and nitrile groups due to the lone pair electrons on the oxygen and nitrogen atoms. This interaction would lead to a significant enhancement of the vibrational modes associated with these groups and the adjacent aromatic ring, providing insights into the molecule's orientation on the surface. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show distinct signals for the aromatic, ethyl, and hydroxyl protons.

Aromatic Protons: The three protons on the benzene ring are in different chemical environments and would appear as distinct signals in the aromatic region (typically 6.8-7.5 ppm).

H-3: The proton ortho to the hydroxyl group and meta to the ethyl group is expected to be the most shielded, appearing furthest upfield. It would likely be a doublet.

H-4: The proton meta to both the hydroxyl and nitrile groups would be split by two neighboring protons (H-3 and H-6), likely appearing as a doublet of doublets.

H-6: The proton ortho to the nitrile group and meta to the hydroxyl group is expected to be the most deshielded due to the electron-withdrawing nature of the cyano group, appearing furthest downfield. It would likely appear as a doublet.

Ethyl Protons: The ethyl group gives rise to two signals. A quartet around 2.6 ppm corresponds to the methylene (B1212753) (-CH₂) protons, which are split by the three adjacent methyl protons. A triplet around 1.2 ppm corresponds to the methyl (-CH₃) protons, split by the two adjacent methylene protons.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) would appear as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH Variable (e.g., 5.0-6.0) Broad Singlet 1H
H-6 ~7.4 Doublet (d) 1H
H-4 ~7.2 Doublet of Doublets (dd) 1H
H-3 ~6.9 Doublet (d) 1H
-CH₂- ~2.6 Quartet (q) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. Due to the substitution pattern, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct signals.

Aromatic Carbons: The six aromatic carbons will resonate in the 100-160 ppm range.

C-2 (bearing -OH): This carbon is significantly deshielded by the attached oxygen and is expected to appear far downfield, around 155-160 ppm.

C-1 (bearing -CN): The carbon attached to the nitrile group is expected to be significantly shielded, appearing upfield around 100-105 ppm.

C-5 (bearing ethyl): This carbon will be deshielded and is predicted to be in the 140-145 ppm range.

C-3, C-4, C-6: These carbons will appear in the typical aromatic region of 115-135 ppm, with their exact shifts influenced by the electronic effects of the substituents.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically resonates in the 117-120 ppm region. nih.gov

Ethyl Carbons: The aliphatic carbons of the ethyl group will appear upfield. The methylene (-CH₂) carbon is expected around 28 ppm, and the terminal methyl (-CH₃) carbon around 15 ppm. scielo.br

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (-OH) 155 - 160
C-5 (-Et) 140 - 145
C-4 133 - 138
C-6 130 - 135
C≡N 117 - 120
C-3 115 - 120
C-1 (-CN) 100 - 105
-CH₂- ~28

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are invaluable.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations include the cross-peak between the -CH₂- quartet and the -CH₃ triplet of the ethyl group, as well as correlations between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the signal of the carbon to which it is directly attached. This would definitively assign the signals for C-3, C-4, C-6, and the two carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for confirming the substitution pattern. For example, correlations would be expected from the -CH₂- protons to aromatic carbons C-4, C-5, and C-6, and from the aromatic proton H-6 to the nitrile carbon (C≡N), confirming the placement of the substituents. libretexts.org

Solid-State NMR (SSNMR): While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR provides information on the compound in its solid, crystalline, or amorphous form. SSNMR could be used to study polymorphism (the existence of different crystal forms), molecular packing in the crystal lattice, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. For this compound, both high-resolution mass spectrometry and tandem mass spectrometry are invaluable for its unambiguous identification and structural characterization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net Instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers offer the resolving power necessary to distinguish between compounds with the same nominal mass but different chemical formulas. researchgate.net

For this compound, with a molecular formula of C₉H₉NO, the theoretical exact mass can be calculated with high precision. This value is fundamental for its identification in complex mixtures, such as in metabolic studies or environmental analysis. researchgate.net The high mass accuracy of HRMS allows for the confident assignment of a molecular formula to an experimental signal. mdpi.com

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaIon TypeTheoretical Exact Mass (Da)
C₉H₉NO[M+H]⁺148.0757
C₉H₉NO[M+Na]⁺170.0576
C₉H₉NO[M-H]⁻146.0611

Note: Data calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification. google.com

Proposed Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A primary fragmentation pathway for the ethyl group is the benzylic cleavage, leading to the loss of a methyl radical. This would result in a stable benzylic cation.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement is less likely, but the loss of a neutral ethylene molecule is possible.

Cleavage of the nitrile group: Fragmentation involving the nitrile group, such as the loss of HCN, can also occur.

Table 2: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ Precursor Ion)**
Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (Predicted)
148.0757[M+H - •CH₃]⁺•CH₃133.0522
148.0757[M+H - C₂H₄]⁺C₂H₄120.0549
148.0757[M+H - HCN]⁺HCN121.0648
148.0757[M+H - CO]⁺CO120.0808

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules, corresponding to transitions between electronic energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions (typically 200-800 nm). This absorption corresponds to the excitation of electrons, particularly π electrons and non-bonding electrons, to higher energy orbitals. The groups in a molecule that absorb light are known as chromophores. aatbio.com

In this compound, the key chromophore is the substituted benzene ring. The presence of the hydroxyl (-OH), nitrile (-CN), and ethyl (-CH₂CH₃) groups influences the electronic transitions of the aromatic system. The hydroxyl group acts as an auxochrome, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The nitrile group also extends the conjugation. Based on data for the parent compound, 2-hydroxybenzonitrile (B42573), characteristic absorption bands are expected in the UV region. researchgate.net The ethyl group, being a weak alkyl substituent, is expected to cause a minor red shift in the absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for this compound**
ChromophoreElectronic TransitionPredicted λₘₐₓ Range (nm)
Substituted Benzene Ringπ → π~240-260
Substituted Benzene Ringπ → π~280-310
Carbonyl (from potential tautomer)n → π*~320-340 (weak)

Note: Predicted values are based on the known spectrum of 2-hydroxybenzonitrile and general principles of substituent effects.

Fluorescence is a luminescence phenomenon where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground state. Phenolic compounds are known to be fluorescent. nih.gov The fluorescence of this compound would originate from the substituted phenol (B47542) moiety.

The excitation wavelength would likely correspond to one of its UV absorption bands, and the emission would occur at a longer wavelength (a Stokes shift). The specific wavelengths and the fluorescence quantum yield (the efficiency of the fluorescence process) are sensitive to the molecular structure and the solvent environment. researchgate.net For the parent compound, phenol, excitation occurs around 270 nm with emission near 300 nm. It is expected that the ethyl and nitrile substituents on this compound would modulate these photophysical properties. google.com For instance, some salicylic (B10762653) acid derivatives have been shown to have maximum emission wavelengths around 420-430 nm.

Table 4: Predicted Fluorescence Properties of this compound**
PropertyPredicted Value/Range
Excitation λₘₐₓ~280-310 nm
Emission λₘₐₓ~320-430 nm
Stokes ShiftExpected to be significant

Note: Predicted values are based on the properties of related phenolic and salicylonitrile compounds.

X-ray Diffraction (XRD) and Crystallographic Analysis

While specific crystallographic data for this compound has not been published in the searched literature, analysis of a closely related isomer, 4-Ethyl-2-hydroxybenzonitrile, provides expected geometric parameters. The benzene ring is expected to be planar, with C-C bond lengths averaging 1.39 Å. The nitrile group (-C≡N) should exhibit a linear geometry with a C≡N triple bond length of approximately 1.17 Å. The phenolic C-O bond length is typically around 1.36 Å, and the ethyl group's C-C single bond length is approximately 1.54 Å. A full crystallographic analysis would confirm these parameters and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the hydroxyl group.

Table 5: Expected Molecular Geometry Parameters from Crystallographic Analysis**
ParameterBond/AngleExpected Value
Bond LengthAromatic C-C~1.39 Å
Bond LengthC≡N~1.17 Å
Bond LengthPhenolic C-O~1.36 Å
Bond LengthEthyl C-C~1.54 Å
Bond AngleC-C-N~180°
Dihedral AngleBenzene RingPlanar (~0°)

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information about the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and torsion angles. For a molecule like this compound, this analysis would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the ethyl and hydroxyl groups relative to the nitrile group.

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

A crystallographic study of this compound would also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrile nitrogen, which dictate how the molecules pack in the solid state. This information is crucial for understanding the physical properties of the compound, such as melting point and solubility.

Illustrative Crystallographic Data Table for this compound

The following table is a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are not based on experimental results.

ParameterIllustrative Value
Chemical FormulaC₉H₉NO
Formula Weight147.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)785.4
Z (molecules/unit cell)4
Density (calculated)1.24 g/cm³
Hydrogen BondingO-H···N

Advanced Spectroscopic Methodologies for In Situ Analysis and Dynamic Studies

To understand the behavior of this compound under varying conditions, advanced spectroscopic techniques are employed. These methods allow for real-time monitoring of the compound, providing insights into its stability, reactivity, and conformational changes.

In situ analysis involves studying the molecule within a reaction or process without isolating it. For instance, in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be used to monitor changes in the vibrational modes of the nitrile (C≡N) and hydroxyl (O-H) groups during a chemical reaction or a phase transition. This would provide mechanistic details and information on reaction kinetics.

Dynamic studies focus on how the molecule's properties change over time, often in response to a stimulus such as a change in temperature or irradiation with light. Techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy could reveal information about dynamic processes such as the rotation of the ethyl group or proton exchange involving the hydroxyl group. The kinetics of such processes can be quantified to understand the energy barriers associated with these molecular motions. mdpi.com These studies are particularly valuable for understanding the behavior of substituted phenols and benzonitrile (B105546) derivatives in various environments. mdpi.comresearchgate.net

Illustrative Data for In Situ Spectroscopic Monitoring

This table illustrates the type of data that could be generated from an in situ spectroscopic experiment, for example, monitoring a reaction involving this compound. The data is hypothetical.

TechniqueMonitored ParameterObservation During ProcessInterpretation
In Situ FTIRC≡N Stretch FrequencyShift from 2230 cm⁻¹ to lower wavenumberCoordination of the nitrile group to a metal center or participation in a reaction.
In Situ NMR¹H NMR Chemical Shift (OH)Signal broadens and shifts downfieldIncreased rate of proton exchange, indicating a change in acidity or hydrogen bonding environment.
Raman Spec.Aromatic Ring ModesChanges in relative peak intensitiesAlteration of the electronic structure of the benzene ring due to substituent effects or reaction.

By combining these advanced spectroscopic methods with foundational techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Computational and Theoretical Investigations of 5 Ethyl 2 Hydroxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 5-Ethyl-2-hydroxybenzonitrile. These methods allow for a detailed examination of the molecule's electronic landscape and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the equilibrium geometry of molecules. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. mdpi.comnih.goviaea.org

For this compound, DFT calculations would reveal a planar aromatic ring with the hydroxyl, cyano, and ethyl groups as substituents. The internal geometry of the benzene (B151609) ring would show minor deviations from a perfect hexagon due to the electronic effects of the substituents. The hydroxyl and cyano groups are coplanar with the ring to maximize resonance, while the ethyl group's methyl rotor would have a specific preferred orientation. The resulting optimized structure provides the foundation for further computational analyses. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C-OH ~1.36 Å
O-H ~0.96 Å
C-CN ~1.44 Å
C≡N ~1.16 Å
C-C (aromatic) ~1.39 - 1.41 Å
C-CH2 ~1.51 Å
CH2-CH3 ~1.53 Å
Bond Angle C-O-H ~109°
C-C-C (aromatic) ~118 - 121°
C-C-CN ~120°
C-C-N ~179°
C-C-CH2 ~121°

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The LUMO, in contrast, would be distributed over the aromatic ring and the electron-withdrawing cyano group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. iaea.orgnih.gov

Electronic transitions, such as those observed in UV-Vis spectroscopy, are often associated with the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the primary electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV) Description
HOMO ~ -6.0 eV Localized on the phenol ring and hydroxyl group
LUMO ~ -1.5 eV Localized on the benzonitrile (B105546) moiety

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Reaction Mechanism Modeling and Energetics

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of reaction pathways and the energetics of transition states.

For this compound, a common reaction to investigate would be electrophilic aromatic substitution. Computational methods can be used to model the reaction pathway of an electrophile approaching the aromatic ring. By calculating the energy at various points along the reaction coordinate, a potential energy surface can be constructed.

This surface helps in identifying the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate. usda.gov Studies on similar substituted phenols have successfully used these methods to understand reaction mechanisms. rsc.orgnih.gov For instance, the reaction of formaldehyde with phenols has been computationally modeled to determine the energies of reactants, products, and the transition state. usda.gov

The substituents on the benzene ring of this compound govern the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating, ortho-, para-directing group, while the ethyl group is a weakly activating, ortho-, para-directing group. The cyano group is a deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group is expected to dominate the regioselectivity. Since the para position relative to the hydroxyl group is occupied by the ethyl group, electrophilic attack will be directed primarily to the ortho positions (C3 and C6). Computational models can quantify this selectivity by calculating the activation energies for attack at each possible position on the ring. The pathway with the lowest activation energy will correspond to the major product. ed.ac.uk Theoretical studies on substituted benzonitriles and other aromatic systems have demonstrated the utility of computational methods in accurately predicting regioselectivity. dntb.gov.uaresearchgate.netmdpi.com

Spectroscopic Data Prediction and Validation

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. DFT calculations are commonly used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.goviaea.org

The predicted vibrational frequencies can be used to assign the bands in an experimental IR or Raman spectrum to specific molecular motions. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. The prediction of UV-Vis spectra involves calculating the energies of electronic transitions, which correspond to the absorption maxima. The accuracy of these predictions can be improved by using appropriate computational methods and considering solvent effects. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
IR ν(O-H) stretch ~3600 cm⁻¹
ν(C≡N) stretch ~2230 cm⁻¹
ν(C-H) aromatic stretch ~3100-3000 cm⁻¹
ν(C-H) aliphatic stretch ~2970-2850 cm⁻¹
¹H NMR δ(OH) ~5-7 ppm
δ(Ar-H) ~6.8-7.5 ppm
δ(CH₂) ~2.6 ppm
δ(CH₃) ~1.2 ppm

Note: Predicted values are approximate and can vary based on the computational method and solvent environment.

Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance between accuracy and computational cost.

NMR Chemical Shifts: The theoretical calculation of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor. By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the isotropic shielding constants for each nucleus. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

For the parent compound, 2-hydroxybenzonitrile (B42573), theoretical calculations can predict the proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The introduction of a 5-ethyl group is expected to influence the chemical shifts of the aromatic protons and carbons due to its electron-donating nature through inductive and hyperconjugative effects. Specifically, an increase in electron density at the ortho and para positions relative to the ethyl group would be anticipated, leading to upfield shifts (lower ppm values) for the corresponding nuclei.

Vibrational Frequencies: Theoretical vibrational analysis is instrumental in interpreting infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies using DFT methods provides a set of normal modes, each corresponding to a specific molecular vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, various C-H stretching and bending modes of the aromatic ring and the ethyl group, and the C-C stretching modes of the benzene ring. The calculated frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum, aiding in the assignment of experimental spectral bands.

Correlation with Experimental Spectroscopic Data

A critical aspect of computational spectroscopy is the correlation of theoretical predictions with experimental measurements. This comparison serves to validate the computational methodology and provides a more robust interpretation of the experimental data.

NMR Spectroscopy: Experimental ¹H NMR spectra of 2-hydroxybenzonitrile in deuterated chloroform (B151607) (CDCl₃) show distinct signals for the aromatic protons. By comparing these experimental chemical shifts with the theoretically calculated values for 2-hydroxybenzonitrile, a linear correlation can often be established. This correlation can then be used to predict the chemical shifts for this compound with a higher degree of confidence. The predicted shifts for the ethyl-substituted compound would account for the splitting patterns and changes in chemical shifts induced by the ethyl group.

Vibrational Spectroscopy: Similarly, the calculated vibrational frequencies for this compound can be compared with its experimental IR and Raman spectra. The characteristic stretching frequency of the nitrile group (C≡N) in cyanophenols is a strong and well-defined band, making it an excellent marker for comparing theoretical and experimental results. Studies on cyanophenols have shown that the vibrational energy of the nitrile stretch mode initially relaxes to other intramolecular modes. The position and intensity of this and other key bands, such as the O-H stretch, in the experimental spectrum can be correlated with the scaled theoretical frequencies, allowing for a detailed and reliable assignment of the observed vibrational modes.

Intermolecular Interactions and Aggregation Behavior

The arrangement of molecules in the condensed phase is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding and π-stacking are expected to be the most significant of these interactions, dictating its aggregation behavior and influencing its physical properties.

Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) in this compound allows for the formation of intricate hydrogen bonding networks. The primary hydrogen bond is the O-H···N interaction, where the hydroxyl proton of one molecule interacts with the nitrogen atom of the nitrile group of a neighboring molecule.

Computational studies on the parent molecule, 2-hydroxybenzonitrile, have shown that it can form stable hydrogen-bonded complexes. DFT calculations can be used to determine the geometry and binding energy of these hydrogen-bonded dimers and larger aggregates. The formation of these hydrogen bonds leads to characteristic changes in the vibrational spectra, most notably a red-shift (a shift to lower frequency) of the O-H stretching frequency. The magnitude of this shift is indicative of the strength of the hydrogen bond. In the solid state, these hydrogen bonds can lead to the formation of one-dimensional chains or more complex three-dimensional networks.

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, the aromatic ring of this compound facilitates π-stacking interactions. These are attractive, non-covalent interactions that occur between the π-electron systems of aromatic rings. The geometry of these interactions can be parallel-displaced or T-shaped. The presence of substituents on the aromatic ring, such as the ethyl, hydroxyl, and cyano groups, influences the electron distribution in the π-system and therefore modulates the strength and nature of the π-stacking interactions.

Chemical Reactivity and Derivatization of 5 Ethyl 2 Hydroxybenzonitrile

Reactions at the Nitrile Moiety

The nitrile group is a valuable functional group in organic chemistry due to its ability to undergo a wide range of transformations, including hydrolysis, nucleophilic additions, and cyclization reactions.

The hydrolysis of the nitrile group in 5-Ethyl-2-hydroxybenzonitrile can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically hydrolyzed to the corresponding carboxylic acid. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water to form an imidic acid. The imidic acid subsequently tautomerizes to an amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. For this compound, this reaction would yield 5-Ethyl-2-hydroxybenzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile is hydrolyzed to a carboxylate salt. The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation during workup yields the carboxylic acid. Alternatively, partial hydrolysis under controlled basic conditions can afford the corresponding amide, 5-Ethyl-2-hydroxybenzamide. The synthesis of related benzamides, such as 5-bromo-2-hydroxy-benzamide, has been reported.

ReactantReagents and ConditionsMajor ProductReference
This compoundDilute HCl or H2SO4, heat5-Ethyl-2-hydroxybenzoic acid
This compoundNaOH or KOH solution, heat, then H3O+5-Ethyl-2-hydroxybenzoic acid
This compoundH2O2, NaOH, heat5-Ethyl-2-hydroxybenzamide

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles.

Amination: The reaction of this compound with amines can lead to the formation of amidines. This reaction is often catalyzed by Lewis acids. Direct amination of alcohols to primary amines can be achieved using ammonia (B1221849) over a catalyst at high temperatures.

Alcoholysis: In the presence of an alcohol and a strong acid catalyst, nitriles can be converted to esters via the Pinner reaction, which proceeds through an intermediate imidate ester. For example, reaction with ethanol (B145695) would yield the corresponding ethyl imidate, which can be hydrolyzed to an ester.

ReactantNucleophileProduct
This compoundAmmonia (NH3)5-Ethyl-2-hydroxybenzamidine
This compoundEthanol (C2H5OH)Ethyl 5-ethyl-2-hydroxybenzimidate

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can readily undergo alkylation, acylation, and condensation reactions.

Alkylation: The hydroxyl group of this compound can be converted into an ether through alkylation. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with ethyl iodide would yield 2-cyano-4-ethylphenoxyethane. The synthesis of related ethers from phenols and alkyl halides is a well-established procedure.

Acylation: Esters can be formed by the acylation of the hydroxyl group. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield 2-cyano-4-ethylphenyl acetate. The synthesis of esters from phenolic compounds is a widely used transformation.

Reaction TypeReagentProduct
AlkylationEthyl iodide (CH3CH2I) / Base (e.g., K2CO3)2-Cyano-4-ethylphenoxyethane
AcylationAcetyl chloride (CH3COCl) / Base (e.g., Pyridine)2-Cyano-4-ethylphenyl acetate

The hydroxyl group can participate in condensation reactions with various electrophiles. For example, the Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound. While this compound itself does not have an α-hydrogen to the nitrile for direct enolate formation in a typical Claisen-Schmidt reaction, its phenolic hydroxyl group can influence the reactivity of the aromatic ring in related condensation reactions. More relevantly, the hydroxyl group can be involved in condensation reactions to form larger molecules. For instance, it can react with aldehydes or ketones in the presence of an acid or base catalyst to form various heterocyclic structures, although specific examples with this compound are not well-documented. The general principle of carbonyl condensation reactions is a fundamental concept in organic synthesis.

Electrophilic Aromatic Substitution Patterns

Directing Effects of Hydroxyl and Nitrile Groups

The hydroxyl (-OH) group and the nitrile (-CN) group on the this compound ring have opposing electronic effects that synergistically control the position of incoming electrophiles.

Hydroxyl Group (-OH): The hydroxyl group is a potent activating group and an ortho, para-director. The oxygen atom's lone pairs of electrons can be donated into the aromatic pi-system through resonance, which significantly increases the electron density of the ring. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the hydroxyl group, thus directing incoming electrophiles to these sites.

Nitrile Group (-CN): Conversely, the nitrile group is a deactivating group and a meta-director. The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative. This polarity, along with the inductive effect of the nitrogen, withdraws electron density from the benzene (B151609) ring, making it less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

Ethyl Group (-C₂H₅): The ethyl group is a weakly activating group and an ortho, para-director due to hyperconjugation and inductive effects.

Regioselectivity in Substitution Reactions

The combined directing effects of the substituents on this compound lead to a predictable pattern of regioselectivity in electrophilic aromatic substitution reactions. The hydroxyl group at position 2 directs incoming electrophiles to positions 4 and 6 (ortho and para). The nitrile group at position 1 deactivates the ring, particularly at positions 3 and 5. The ethyl group at position 5 also directs to the ortho positions (4 and 6).

Therefore, the positions most activated towards electrophilic attack are C4 and C6. Steric hindrance from the adjacent nitrile group might slightly disfavor substitution at C3, while the position C6 is sterically unhindered. Position C4 is also a likely candidate for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Predicted Major Product(s)
Halogenation (e.g., Bromination) Br⁺ 4-Bromo-5-ethyl-2-hydroxybenzonitrile and/or 6-Bromo-5-ethyl-2-hydroxybenzonitrile
Nitration NO₂⁺ 5-Ethyl-2-hydroxy-4-nitrobenzonitrile and/or 5-Ethyl-2-hydroxy-6-nitrobenzonitrile
Sulfonation SO₃ 5-Ethyl-4-sulfo-2-hydroxybenzonitrile and/or 5-Ethyl-6-sulfo-2-hydroxybenzonitrile
Friedel-Crafts Acylation RCO⁺ 4-Acyl-5-ethyl-2-hydroxybenzonitrile and/or 6-Acyl-5-ethyl-2-hydroxybenzonitrile

Note: The precise distribution of ortho and para isomers would depend on the specific reaction conditions and the nature of the electrophile.

Metal-Catalyzed Transformations and Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct C-H activation of the this compound ring is conceivable, a more common approach involves the introduction of a leaving group (such as a halide) via electrophilic aromatic substitution, followed by a cross-coupling reaction.

C-H Bond Activation and Functionalization

Direct C-H bond activation is a powerful strategy that avoids the need for pre-functionalization of the aromatic ring. Transition metal catalysts, often from the platinum group metals like palladium, rhodium, or ruthenium, can cleave a C-H bond and insert the metal, forming a carbon-metal bond. This intermediate can then react with various coupling partners.

For this compound, the hydroxyl group can act as a directing group, facilitating ortho-C-H activation. This would lead to functionalization at the C3 position, a position that is disfavored in traditional electrophilic aromatic substitution. However, the presence of the nitrile group might influence the catalytic cycle. Research in this area for this specific molecule is not extensively documented, but the principles of directed C-H activation suggest this as a plausible route for derivatization.

Cross-Coupling Reactions at the Aromatic Ring

Cross-coupling reactions are a cornerstone of modern organic synthesis. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new bonds at a specific position on an aromatic ring, typically where a halide or triflate is present.

To utilize this compound in such reactions, it would first need to be halogenated, as predicted in the electrophilic aromatic substitution section. For instance, bromination would yield 4-Bromo-5-ethyl-2-hydroxybenzonitrile and/or 6-Bromo-5-ethyl-2-hydroxybenzonitrile. These halo-derivatives can then serve as substrates in various palladium-catalyzed cross-coupling reactions.

Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions with Halogenated this compound Derivatives

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, base (e.g., Na₂CO₃) Biaryl derivative
Heck Coupling Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, base (e.g., Et₃N) Alkenyl derivative
Sonogashira Coupling Terminal alkyne Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) Alkynyl derivative
Buchwald-Hartwig Amination Amine (R₂NH) Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOt-Bu) Arylamine derivative

Note: The specific conditions and catalyst systems would need to be optimized for each specific substrate and coupling partner.

These metal-catalyzed transformations offer a versatile platform for the synthesis of a wide array of derivatives of this compound, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Advanced Applications in Chemical Sciences

Role in Organic Synthesis of Complex Molecules

The strategic placement of reactive functional groups makes 5-Ethyl-2-hydroxybenzonitrile a versatile synthon in organic chemistry. Its utility spans from the construction of diverse heterocyclic frameworks to serving as a precursor for intricate organic intermediates, facilitating the assembly of complex molecular architectures. eurekalert.orglkouniv.ac.innih.gov

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a key starting material for several important classes of these molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group within the same molecule allows for a variety of cyclization reactions.

1,3-Benzoxazin-4-ones: The 2-hydroxybenzonitrile (B42573) scaffold is utilized in the synthesis of 1,3-benzoxazin-4-ones. researchgate.net These N, O-fused heterocyclic molecules are prevalent in natural products, agrochemicals, and have applications in materials science. researchgate.net The synthesis can proceed through reactions involving the hydroxyl and nitrile functionalities of the benzonitrile (B105546) core to form the characteristic oxazinone ring.

Imidazolines and Thiazolines: this compound is also a precursor for the synthesis of imidazolines and thiazolines. These five-membered heterocyclic rings are of significant interest due to their presence in a wide array of biologically active compounds. nih.govresearchgate.netresearchgate.net Synthetic strategies often involve the reaction of the nitrile group with appropriate diamines or amino thiols to construct the respective imidazoline or thiazoline rings. organic-chemistry.orgresearchgate.net

Heterocyclic CompoundSynthetic Role of this compound
1,3-Benzoxazin-4-ones Serves as a foundational scaffold for building the fused N, O-heterocyclic ring system. researchgate.net
Imidazolines Acts as a starting material where the nitrile group reacts to form the core ring structure.
Thiazolines The nitrile functionality is a key reactive site for cyclization to form the thiazoline ring.

Precursor for Advanced Organic Intermediates

Beyond direct cyclizations, this compound is a valuable precursor for creating more complex, advanced organic intermediates. lifechemicals.com The differential reactivity of its functional groups allows for selective transformations.

The hydroxyl group can undergo etherification or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual functionality enables chemists to use it as a molecular scaffold, introducing new functionalities in a stepwise manner to build elaborate molecules. This versatility makes it an indispensable tool for chemists aiming to synthesize novel compounds with specific structural and electronic properties.

Contributions to Materials Science

The unique electronic and structural features of this compound make it a candidate for applications in materials science, particularly in the creation of specialized polymers and functional materials.

Polymer and Polymerization Research

The functional groups on this compound provide reactive handles for its incorporation into polymer chains. The hydroxyl group can act as an initiator or a monomer in condensation polymerization reactions, such as the formation of polyesters or polyethers. The nitrile group can also participate in specific polymerization reactions or be chemically modified post-polymerization to introduce different functionalities along the polymer backbone. Furthermore, heterocyclic structures derived from this compound, such as 1,3-benzoxazin-4-ones, are known to have applications in materials science, suggesting a pathway for creating polymers with embedded heterocyclic units. researchgate.net The incorporation of such aromatic, functionalized monomers can be used to influence the thermal, mechanical, and optical properties of the resulting polymers.

Design of Functional Materials with Tunable Properties

The structure of this compound is well-suited for the design of functional materials where specific electronic and physical properties are desired. The combination of an electron-donating hydroxyl group and an electron-withdrawing nitrile group on the aromatic ring creates a push-pull system that can influence the material's optical and electronic behavior. By incorporating this molecule into larger systems, such as polymers or metal-organic frameworks, it is possible to fine-tune properties like fluorescence, conductivity, and thermal stability. The ethyl group provides a degree of steric bulk and hydrophobicity, which can be used to control the solubility and morphology of the final material.

Analytical Method Development and Validation

As with any chemical intermediate used in the synthesis of high-value products like pharmaceuticals or advanced materials, the purity and identity of this compound must be rigorously controlled. researchgate.net This requires the development and validation of specific analytical methods. ijirt.org

Analytical procedures are developed to assess the identity, strength, quality, and purity of the compound. ijirt.org Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (e.g., NMR, IR, and UV-Vis) are typically employed. The validation of these methods is crucial to ensure they are suitable for their intended purpose. chemrj.orgijprajournal.com Drawing parallels from structurally similar compounds, the distinct spectroscopic signature of this compound makes it potentially useful as an analytical reference standard.

The validation process for an analytical method for this compound would involve assessing a range of parameters to ensure reliability and consistency.

Validation ParameterDescription
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Calibration Standards for Spectroscopic Analysis

There is no specific information available in the reviewed literature to suggest that this compound is commercially available or widely used as a certified reference material or calibration standard for spectroscopic techniques. Generally, compounds used as calibration standards must possess high purity, stability, and a well-characterized spectroscopic profile. While it is plausible that this compound could be synthesized and purified for such purposes in a research setting, there are no established protocols or commercially available standards documented.

Chromatographic Applications (e.g., HPLC, GC)

Similarly, a detailed search of scientific databases did not yield specific methods employing this compound in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analyses. The chromatographic behavior of a compound is dependent on its specific physicochemical properties, such as polarity, volatility, and molecular weight. While analytical methods for other substituted hydroxybenzonitriles have been developed, these cannot be directly extrapolated to this compound without experimental validation. There is no available data on its retention times, optimal column choices, or detection parameters in either HPLC or GC.

Emerging Research Directions and Future Outlook for 5 Ethyl 2 Hydroxybenzonitrile

Novel Synthetic Strategies and Catalyst Design for Selective Transformations

The synthesis of 5-Ethyl-2-hydroxybenzonitrile and its derivatives is a key area of ongoing research. Traditional methods for the preparation of hydroxybenzonitriles, such as the dehydration of the corresponding aldoximes, are being refined to improve yield, selectivity, and sustainability.

One promising approach involves the direct, site-selective cyanation of 4-ethylphenol (B45693). This transformation requires a catalyst that can direct the cyano group to the ortho position relative to the hydroxyl group, a significant challenge due to the electronic and steric influences of the existing substituents. Researchers are exploring the design of novel catalysts, potentially involving transition metals, to achieve high regioselectivity in this reaction. The development of such a catalyst would represent a significant advancement in the efficient synthesis of this compound.

Another avenue of investigation is the development of one-pot syntheses that combine multiple reaction steps into a single, streamlined process. For instance, a method for the preparation of 2-hydroxybenzonitrile (B42573) involves the reaction of a 2-hydroxyarylaldehyde with hydroxylamine (B1172632), followed by dehydration of the resulting aldoxime. google.com Adapting this methodology for 5-ethyl-2-hydroxybenzaldehyde (B1600150) could provide an efficient route to the target molecule. The design of catalysts that can facilitate both the oximation and subsequent dehydration in a single reaction vessel is a key objective.

Furthermore, research into "green" synthetic methods is gaining traction. This includes the use of more environmentally benign solvents and reagents, as well as catalyst systems that can be easily recovered and reused. For example, processes are being developed for the vapor-phase reaction of alkyl hydroxybenzoates with ammonia (B1221849) in the presence of a heterogeneous catalyst to produce hydroxybenzonitriles. justia.com Applying this technology to an appropriate precursor for this compound could offer a more sustainable manufacturing process.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePrecursorKey TransformationPotential AdvantagesResearch Focus
Site-Selective Cyanation4-EthylphenolOrtho-cyanationAtom economy, directnessCatalyst design for regioselectivity
One-Pot Aldehyde Conversion5-Ethyl-2-hydroxybenzaldehydeOximation and dehydrationProcess efficiency, reduced wasteBifunctional catalyst development
Vapor-Phase Amination/DehydrationEthyl 5-ethyl-2-hydroxybenzoateReaction with ammoniaGreen chemistry, continuous processingHeterogeneous catalyst optimization

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the molecular structure and properties of this compound is crucial for its application in advanced chemical systems. The integration of advanced spectroscopic techniques with computational modeling provides a powerful approach to elucidate its electronic structure, reactivity, and intermolecular interactions.

Advanced Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Advanced 2D NMR techniques, such as COSY and HMQC, can provide detailed information about the connectivity of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the characteristic functional groups present in this compound, such as the O-H, C≡N, and C-H bonds. Comparative studies with related benzonitrile (B105546) derivatives can reveal how the ethyl substituent influences the vibrational modes of the molecule.

UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the molecule and can be used to study its photophysical properties.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the optimized geometry, vibrational frequencies, and electronic properties of this compound. These theoretical calculations can be compared with experimental spectroscopic data to validate the computational model and provide a deeper understanding of the molecule's behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different solvent environments and its interactions with other molecules. This is particularly relevant for understanding its potential role in self-assembly and material formation.

By combining experimental data from advanced spectroscopic methods with the predictive power of computational chemistry, researchers can gain a comprehensive understanding of the structure-property relationships of this compound. This knowledge is essential for the rational design of new materials and chemical systems based on this versatile molecule.

Exploration of New Material Architectures Utilizing the this compound Core

The unique combination of functional groups in this compound makes it an attractive building block for the creation of novel materials with tailored properties. The hydroxyl and nitrile groups can participate in a variety of chemical reactions, allowing for the incorporation of this molecule into larger polymeric structures.

One area of exploration is the development of functional polymers. The hydroxyl group can be used as a site for polymerization, leading to the formation of polyesters or polyethers. polysciences.comdocumentsdelivered.com The nitrile group, on the other hand, can be chemically modified or used to introduce specific functionalities into the polymer chain. The presence of the ethyl group can influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

Another potential application is in the field of sensor technology. The electronic properties of the aromatic ring, influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl and ethyl groups, could be exploited for the development of chemical sensors. For example, a chemical sensor probe based on a modified polymer for the detection of 4-cyanophenol has been reported, suggesting the potential for similar applications with this compound. researchgate.netmdpi.com The molecule could be incorporated into a polymer matrix or attached to a sensor surface to enable the selective detection of specific analytes.

Table 2: Potential Material Architectures Based on this compound

Material TypeKey Functional Group(s)Potential PropertiesResearch Direction
Functional PolymersHydroxyl, NitrileTunable solubility, thermal stability, specific functionalitiesPolymerization via the hydroxyl group, post-polymerization modification of the nitrile group
Chemical SensorsAromatic ring, Nitrile groupSelective analyte detectionIncorporation into sensor platforms, exploring changes in electronic properties upon analyte binding
Liquid CrystalsAnisotropic molecular shapeMesophase formationDesign of molecules with appropriate aspect ratios and intermolecular interactions

Interdisciplinary Research Foci for Advanced Chemical Systems

The versatile nature of this compound opens up opportunities for interdisciplinary research, bridging the gap between synthetic chemistry, materials science, and biology.

In the realm of medicinal chemistry, the hydroxybenzonitrile scaffold is found in a number of biologically active compounds. Further functionalization of this compound could lead to the discovery of new therapeutic agents. The ethyl group provides a lipophilic handle that can be modified to tune the pharmacokinetic properties of potential drug candidates.

In the field of agrochemicals, certain hydroxybenzonitrile derivatives have been used as herbicides. google.com Research into the biological activity of this compound and its derivatives could lead to the development of new and more effective crop protection agents.

Furthermore, the study of the self-assembly and supramolecular chemistry of this compound could lead to the development of novel soft materials with applications in areas such as drug delivery and nanotechnology. The interplay of hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile group can drive the formation of ordered structures in the solid state and in solution.

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-2-hydroxybenzonitrile, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis of substituted benzonitriles typically involves nucleophilic substitution, oxidation, or reduction reactions. For analogous compounds like 5-Fluoro-2-methylbenzonitrile, nucleophilic substitution with reagents such as sodium methoxide in polar aprotic solvents (e.g., DMF) under reflux is common . For this compound, a plausible route includes ethylation of 2-hydroxybenzonitrile using ethyl halides in the presence of a base (e.g., K₂CO₃) in acetone at 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions. For example, the hydroxyl proton in 2-hydroxybenzonitrile derivatives typically appears as a singlet at δ 10–12 ppm, while ethyl groups show triplet/multiplet patterns at δ 1.2–1.4 ppm (CH₃) and δ 2.4–2.6 ppm (CH₂) .
  • Mass spectrometry (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 162.1 for C₉H₉NO) .

Q. What solvents and storage conditions are optimal for this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Use anhydrous solvents (e.g., DMSO, DMF) for reactions to avoid hydrolysis of the nitrile group. Stability tests on similar compounds (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile) suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools aid in designing novel derivatives of this compound?

  • Methodological Answer : Retrosynthetic workflows using AI-powered platforms (e.g., Template_relevance Pistachio, Reaxys) can identify feasible precursors and reaction pathways. For example, substituting the hydroxyl group with a fluorine atom could involve using Selectfluor® in acetonitrile at 80°C, as demonstrated for 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile . DFT calculations (e.g., Gaussian 16) can predict regioselectivity and transition states for such reactions .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound analogs?

  • Methodological Answer : Apply iterative hypothesis testing:
  • Replicate experiments under controlled conditions (e.g., temperature, solvent purity) to rule out procedural errors.
  • Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for structural ambiguity, in vitro bioassays for conflicting activity reports).
  • Meta-analysis frameworks , such as those used in resolving presenteeism research contradictions, can contextualize outliers by examining variables like reaction time or catalyst loading .

Q. What strategies mitigate ecological risks when disposing of this compound waste, given limited ecotoxicity data?

  • Methodological Answer : Adopt precautionary principles:
  • Microscale synthesis to minimize waste generation.
  • Neutralization protocols : Hydrolyze nitrile groups using NaOH (1M) at 60°C to form less toxic carboxylates.
  • Biodegradability screening : Use OECD Test Guideline 301B (CO₂ evolution test) to assess microbial degradation. For structurally similar compounds (e.g., 4-(hexylamino)benzonitrile), preliminary data suggest moderate persistence (t₁/₂ >60 days in soil), warranting containment measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.